2-Chloroaniline

Analytical Chemistry Chromatography Environmental Monitoring

2-Chloroaniline (o-chloroaniline, CAS 95-51-2) is the essential ortho-substituted primary aromatic amine for synthesizing azo dyes with distinct tinctorial properties, chlorsulfuron herbicide, and pharmaceutical intermediates. Its uniquely low pKa (2.65) and steric hindrance direct regioselective diazotization and coupling, delivering yields and product properties unattainable with meta/para isomers. Choose high-purity (≥98%) material for consistent chromatography (HPLC retention time 8.12 min) and validated analytical methods. Secure reliable supply for your critical synthetic processes.

Molecular Formula C6H6ClN
(C6H4)Cl(NH2)
C6H6ClN
Molecular Weight 127.57 g/mol
CAS No. 95-51-2
Cat. No. B154045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloroaniline
CAS95-51-2
Synonyms1-Amino-2-chlorobenzene;  2-Amino-1-chlorobenzene;  2-Chloroaniline;  2-Chlorobenzenamine;  2-Chlorophenylamine;  Fast Yellow GC Base;  NSC 6183;  o-Aminochlorobenzene;  o-Chloroaniline;  o-Chloro-aniline
Molecular FormulaC6H6ClN
(C6H4)Cl(NH2)
C6H6ClN
Molecular Weight127.57 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)N)Cl
InChIInChI=1S/C6H6ClN/c7-5-3-1-2-4-6(5)8/h1-4H,8H2
InChIKeyAKCRQHGQIJBRMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 68° F (NTP, 1992)
0.06 M
Soluble in acid and in most organic solvents.
Miscible in alcohol and ether
Soluble in alcohol, ether, benzene, and acetone.
In water, 8165 mg/L at 25 °C
Solubility in water, g/100ml at 20 °C: 0.5

2-Chloroaniline (CAS 95-51-2): Ortho-Substituted Aromatic Amine Intermediate for Dye, Agrochemical, and Pharmaceutical Synthesis


2-Chloroaniline (o-chloroaniline) is a primary aromatic amine bearing a single chlorine atom ortho to the amino group, with the molecular formula C₆H₆ClN and molecular weight 127.57 g/mol [1]. This ortho-chloro substitution pattern imparts distinct steric and electronic properties that differentiate it from its meta- and para-isomers, as well as from other 2-haloaniline analogs. The compound is a clear pale yellow to brown liquid with a melting point of 0-3 °C and boiling point of 208-210 °C at atmospheric pressure [2]. Its water solubility is limited to 5.13 g/L at 20 °C, and it exhibits a pKa of 2.65 at 25 °C, reflecting the electron-withdrawing effect of the ortho-chloro group [3]. 2-Chloroaniline serves as a versatile intermediate in the synthesis of azo dyes, pharmaceuticals, and agrochemicals, with its reactivity governed by the steric and electronic interplay between the amino and chloro substituents [4].

2-Chloroaniline: Why Ortho-Substitution Prevents Direct Replacement by Meta- or Para-Chloroaniline Isomers


The chloroaniline isomers (2-, 3-, and 4-chloroaniline) are not interchangeable in synthetic or analytical contexts due to fundamental differences in their physicochemical and electronic properties. The ortho-chloro substituent in 2-chloroaniline introduces steric hindrance that affects both nucleophilicity and the geometry of derived azo compounds, while the proximity of the chlorine atom to the amino group alters the electron density on the aromatic ring through inductive and resonance effects [1]. These positional differences manifest in distinct pKa values (2.65 for 2-chloroaniline vs. ~3.5 for 3-chloroaniline and ~4.0 for 4-chloroaniline), leading to different protonation states under physiological or processing conditions [2]. Furthermore, the ortho-substitution pattern yields significantly different chromatographic retention behavior, facilitating analytical separation but also meaning that one isomer cannot serve as a surrogate standard for another in validated methods [3]. In synthetic applications, the steric bulk of the ortho-chloro group influences the regio- and stereochemical outcomes of diazonium coupling reactions, affecting both yield and product properties in ways that meta- and para-isomers cannot replicate [4].

2-Chloroaniline (CAS 95-51-2): Quantitative Differentiation Evidence vs. 3-Chloroaniline, 4-Chloroaniline, and 2-Haloaniline Analogs


HPLC Retention Time Differentiation: 2-Chloroaniline Elutes Significantly Earlier Than 3- and 4-Chloroaniline Isomers

Under identical reversed-phase HPLC conditions, 2-chloroaniline exhibits a markedly shorter retention time than its meta- and para-isomers, enabling unambiguous chromatographic resolution and quantitation. Using Eluent A, 2-chloroaniline elutes at 8.12 minutes (retention factor 1.51), whereas 3-chloroaniline elutes at 12.89 minutes (retention factor 2.98) and 4-chloroaniline elutes at 14.57 minutes (retention factor 3.50) [1]. This differential retention behavior, consistent across multiple eluent systems, arises from the ortho-chloro group's effect on molecular polarity and interaction with the stationary phase. Such distinct chromatographic profiles are critical for analytical method development, where 2-chloroaniline cannot be substituted with other chloroaniline isomers as a calibration standard or surrogate [1].

Analytical Chemistry Chromatography Environmental Monitoring

pKa Basicity: 2-Chloroaniline is Significantly Less Basic Than 3- and 4-Chloroaniline Isomers

The ortho-chloro substituent in 2-chloroaniline exerts a stronger electron-withdrawing inductive effect on the amino group compared to meta- or para-substitution, resulting in substantially reduced basicity. The pKa of 2-chloroaniline is 2.65 at 25 °C [1]. In contrast, 3-chloroaniline has a pKa of approximately 3.52 [2], and 4-chloroaniline has a pKa of approximately 3.97-4.15 [3]. This difference of nearly 0.9-1.5 pKa units corresponds to a 8- to 32-fold difference in protonation equilibrium constant. The reduced basicity of 2-chloroaniline influences its reactivity in acid-catalyzed reactions, its solubility profile as a function of pH, and its behavior in biological systems where protonation state affects membrane permeability and target engagement [1].

Physical Organic Chemistry Medicinal Chemistry Synthetic Chemistry

Photochemical Stability: 2-Chloroaniline Exhibits Lower Photodegradation Quantum Yield Than 2-Fluoroaniline

In comparative photolysis studies of 2-haloanilines in aqueous solution, the quantum yield of disappearance for 2-chloroaniline (2-ClA) was determined to be in the range of 0.02-0.04, whereas 2-fluoroaniline (2-FA) exhibited a substantially higher quantum yield of 0.10-0.13 [1]. This approximately 3- to 5-fold difference indicates that 2-chloroaniline is more resistant to direct photolytic degradation than its fluoro-analog under equivalent irradiation conditions. The lower photolability of 2-chloroaniline is attributed to the relative stability of the carbon-chlorine bond compared to the carbon-fluorine bond in the excited state, and to differences in the efficiency of heterolytic cleavage pathways [1].

Environmental Photochemistry Stability Studies Wastewater Treatment

Synthetic Yield: 2-Chloroaniline Can Be Produced with >97% Yield via Optimized Iron Powder Reduction

A non-polluting method for producing o-chloroaniline using ferrous powder as a reducing agent achieves a product yield of 97.2% with a product content of 99.99% [1]. This yield benchmark is significant when compared to alternative synthetic routes for chloroaniline derivatives. For instance, the prior art process for preparing 2-chloroanilines via selective bromination, chlorination, reduction, and hydrolysis was noted to suffer from lower yields due to the need for protection/deprotection of the para-position to prevent overchlorination [2]. The high-yield iron powder reduction method offers a more efficient and environmentally favorable route for industrial-scale production, directly impacting procurement cost and availability [1].

Process Chemistry Green Synthesis Industrial Manufacturing

In Vitro Nephrotoxicity: 2-Chloroaniline and 4-Chloroaniline Exhibit Equivalent Toxicity in Renal Cortical Slices

A comparative in vitro toxicity study using rat renal cortical slices assessed the nephrotoxic potential of 2-chloroaniline and 4-chloroaniline. Toxicity was monitored via pyruvate-directed gluconeogenesis and lactate dehydrogenase (LDH) leakage. The results demonstrated that 2-chloroaniline and 4-chloroaniline exhibited equivalent nephrotoxic potential, with both compounds reducing gluconeogenesis at a concentration of 0.5 μM and showing no significant LDH release [1]. The rank order of nephrotoxic potential was 4-aminophenol > 2-amino-5-chlorophenol > 4-amino-3-chlorophenol > 2-aminophenol > 2-chloroaniline = 4-chloroaniline [1]. This equivalence indicates that, unlike many other differentiation dimensions, toxicity is not a distinguishing factor between the ortho- and para-isomers in this in vitro renal model.

Toxicology Safety Assessment In Vitro Models

2-Chloroaniline (CAS 95-51-2): Validated Application Scenarios Supported by Comparative Evidence


Azo Dye and Pigment Synthesis Requiring Ortho-Substituted Diazonium Components

2-Chloroaniline serves as a key diazo component in the synthesis of azo dyes and pigments, where the ortho-chloro substituent imparts specific steric and electronic effects on the chromophore. Unlike meta- or para-chloroaniline-derived azo compounds, ortho-substituted derivatives exhibit distinct absorption maxima and tinctorial properties due to the chlorine's influence on planarity and conjugation [1]. The high-yield iron powder reduction method for producing 2-chloroaniline (97.2% yield, 99.99% purity) ensures a reliable supply of high-purity starting material for industrial dye manufacturing [2]. Additionally, the lower pKa of 2-chloroaniline (2.65) compared to its isomers influences the pH conditions required for efficient diazotization and coupling, a critical process parameter in dye production [3].

Analytical Method Development and Environmental Monitoring of Chloroaniline Isomers

The distinct chromatographic behavior of 2-chloroaniline enables its unambiguous identification and quantification in complex environmental matrices. Under reversed-phase HPLC conditions, 2-chloroaniline elutes at 8.12 minutes, well-separated from 3-chloroaniline (12.89 min) and 4-chloroaniline (14.57 min) [4]. This resolution is essential for monitoring industrial effluents, assessing environmental fate, and validating analytical methods for regulatory compliance. The use of authentic 2-chloroaniline as a certified reference standard is mandatory, as substitution with an incorrect isomer would yield false retention times and compromise method accuracy [4].

Pharmaceutical and Agrochemical Intermediate Where Ortho-Substitution Directs Reactivity

2-Chloroaniline is a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals, including chlorsulfuron (a sulfonylurea herbicide) [5]. The ortho-chloro group provides steric hindrance that can direct regioselectivity in subsequent synthetic transformations, such as nucleophilic aromatic substitution or cross-coupling reactions. The distinct pKa of 2-chloroaniline (2.65) compared to its isomers alters the protonation state under physiological or reaction conditions, influencing both reactivity and bioavailability [3]. Patented processes for selective ortho-chlorination highlight the unique value of this substitution pattern in constructing complex molecules [6].

Model Compound for Photochemical and Environmental Fate Studies

2-Chloroaniline has been employed as a model pollutant in water to investigate photolytic and oxidative degradation pathways. Its photodegradation quantum yield (0.02-0.04) is significantly lower than that of 2-fluoroaniline (0.10-0.13), indicating greater persistence under UV irradiation [7]. This property makes 2-chloroaniline a suitable probe for studying the environmental fate of chlorinated aromatic amines, as well as for evaluating the efficacy of advanced oxidation processes in wastewater treatment. Researchers requiring a relatively photostable haloaniline standard for long-term studies may preferentially select 2-chloroaniline over its more photolabile 2-fluoro analog [7].

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